(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one is a natural product found in Schizozygia and Schizozygia coffaeoides with data available.
Scientific Research Applications
Structure and Conformation Analysis
The chemical compound of interest is related to macrocyclic ligands, which have been analyzed for their structure and conformational properties. A study by Sony et al. (2003) examined a macrocyclic ligand with similar structural features, focusing on its molecular geometry and stabilization through various intermolecular interactions, such as C-H…O and van der Waals forces (Sony, Kuppayee, Ponnuswamy, Murali, & Rajakumar, 2003).
Crystallographic Studies
Several studies have investigated the crystal structures of compounds with similar molecular frameworks. For example, Pohl et al. (1995) determined the crystal structure of a related macrocyclic compound at low temperatures, providing insights into the molecular arrangement and symmetries (Pohl, Herbst-Irmer, Huhn, & Groth, 1995).
Macrocyclic Dilactams Synthesis
Kılıç and Gündüz (1986) focused on the synthesis of macrocyclic dilactams and their complexes, highlighting the importance of these compounds in coordination chemistry and potential applications in catalysis or material science (Kılıç & Gündüz, 1986).
Conformational Studies of Novel Tetrazole-Containing Macrocycles
Zubarev et al. (2001) explored the synthesis and conformational analysis of tetrazole-containing macrocycles, revealing the diversity of conformations these molecules can adopt and their potential for unique chemical reactivity or molecular recognition (Zubarev, Trifonov, Filichev, Ostrovskii, Abell, & Edmonds, 2001).
Coordination Chemistry
Research by Kubo et al. (1996) demonstrated the preferential coordination of certain metal ions to specific atoms in macrocyclic compounds, which has implications for designing selective ligands in coordination chemistry (Kubo, Mori, Kato, & Takeshita, 1996).
Structural Effects in Surfactant Solutions
Chillura-Martino et al. (2003) investigated the structural effects of macrocyclic compounds in surfactant solutions, providing insights into their interactions with micellar systems, relevant for applications in drug delivery and nanotechnology (Chillura-Martino, Caponetti, & Pedone, 2003).
properties
Product Name |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(1S,14S,18S,19R)-8,10-dioxa-4,17-diazaheptacyclo[15.4.3.01,18.04,19.05,13.07,11.014,19]tetracosa-5,7(11),12,22-tetraen-3-one |
InChI |
InChI=1S/C20H20N2O3/c23-17-10-19-3-1-6-21-7-2-13-12-8-15-16(25-11-24-15)9-14(12)22(17)20(13,5-4-19)18(19)21/h1,3,8-9,13,18H,2,4-7,10-11H2/t13-,18-,19-,20+/m0/s1 |
InChI Key |
DTBOGXTYLFTPCH-XCXWGBRNSA-N |
Isomeric SMILES |
C1CN2CC=C[C@@]34[C@H]2[C@]5([C@@H]1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
Canonical SMILES |
C1CN2CC=CC34C2C5(C1C6=CC7=C(C=C6N5C(=O)C3)OCO7)CC4 |
synonyms |
schizozygine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.